8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
The compound 8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline belongs to the pyrazolo[4,3-c]quinoline family, a class of fused heterocycles known for diverse pharmacological activities, including anti-inflammatory and enzyme inhibitory properties . Its structure features:
- 3-(4-Methoxyphenyl) group: Introduces electron-donating methoxy functionality, influencing solubility and binding interactions.
- 1-(4-Methylphenyl) group: A hydrophobic moiety that may improve membrane permeability.
Synthesis typically involves derivatization of chloroquinoline precursors (e.g., 2,4-dichloroquinoline-3-carbonitrile) via nucleophilic substitution or cross-coupling reactions .
Properties
IUPAC Name |
8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-15-3-8-18(9-4-15)28-24-20-13-17(25)7-12-22(20)26-14-21(24)23(27-28)16-5-10-19(29-2)11-6-16/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDVONRZZNRUQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C20H18FN3O
- Molecular Weight : 335.38 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit various kinases and enzymes that are crucial for cell proliferation and survival. The following mechanisms have been identified:
- Kinase Inhibition : The compound exhibits significant inhibition against cyclin-dependent kinases (CDKs) and Aurora kinases, which are vital in cell cycle regulation. For instance, studies indicate that it can inhibit Aurora-A kinase with an IC50 value of approximately 0.16 µM, demonstrating its potency in disrupting cancer cell proliferation pathways .
- Apoptotic Induction : The compound has been reported to induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins. Specifically, it downregulates Bcl-2 and upregulates Bax, leading to enhanced apoptotic signaling .
Anticancer Activity
The anticancer properties of this compound have been evaluated across various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.46 | CDK inhibition |
| A549 | 0.39 | Aurora-A kinase inhibition |
| HeLa | 7.01 | Induction of apoptosis |
| NCI-H460 | 8.55 | Cell cycle arrest at G2/M phase |
These results indicate that the compound exhibits potent anticancer activity through multiple mechanisms.
Anti-inflammatory Activity
In addition to its anticancer properties, this pyrazoloquinoline derivative has shown promise as an anti-inflammatory agent. In vitro studies suggest that it can reduce pro-inflammatory cytokine production in activated macrophages, indicating potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : A recent study demonstrated that treatment with the compound significantly reduced the viability of MCF-7 breast cancer cells compared to control groups, with a calculated GI50 value indicating effective growth inhibition .
- Mechanistic Insights : Research involving molecular docking simulations revealed that the compound binds effectively to the ATP-binding site of Aurora-A kinase, suggesting a competitive inhibition mechanism that could be exploited for therapeutic development .
- Combination Therapies : Investigations into combination therapies have shown that when used alongside established chemotherapeutics like doxorubicin, the pyrazoloquinoline enhances cytotoxic effects against resistant cancer cell lines .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Pyrazoloquinoline Derivatives
Key Observations:
Amino vs. Methoxy Substituents: Amino groups at position 3 (e.g., compound 2i) correlate with potent NO inhibition (~1400W equivalence) . Methoxy groups (as in the target) could engage in hydrogen bonding or π-π stacking, influencing receptor binding .
Halogen Effects :
- 8-Fluoro (target) vs. 8-Bromo (): Fluorine’s smaller size and electronegativity may reduce steric hindrance and improve metabolic stability compared to bromine .
Scaffold Differences: Pyrazolo[3,4-b]quinolines (e.g., F6) exhibit altered ring fusion, leading to distinct electronic and spatial properties compared to [4,3-c] isomers .
Physicochemical Properties
Table 2: Physical and Computational Properties
- Lipophilicity: The target’s calculated LogP (~4.6) suggests moderate lipophilicity, comparable to analogs with methoxy/ethyl substituents .
- Molecular Weight: Most pyrazoloquinolines range between 400–500 g/mol, aligning with drug-like properties.
Q & A
What are the typical synthetic routes for 8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline?
The synthesis involves multi-step reactions starting with substituted quinoline precursors. Key strategies include:
- Core Assembly : 2,4-Dichloroquinoline-3-carbonitrile serves as a starting material, undergoing nucleophilic substitution with methoxyphenyl and methylphenyl groups. Cyclization with hydrazine derivatives forms the pyrazole ring .
- Fluorination : Fluorine is introduced via electrophilic fluorination (e.g., Selectfluor®) or pre-fluorinated intermediates (e.g., 2-fluoroanilines) during quinoline synthesis.
- Optimization : Vilsmeier-Haack reagents (e.g., MSCL-DMF/DMAC) enable efficient formylation/acylation of intermediates, critical for regioselective pyrazoloquinoline formation .
- Microwave Assistance : Reduces reaction time and improves yields (e.g., 80% yield in 30 minutes at 100°C for related derivatives) .
How is the structural confirmation of this compound achieved?
Structural elucidation employs spectroscopic and analytical methods:
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR | Aromatic protons: δ 7.24–7.60 (m, Harom); Methoxy group: δ 3.90 (s, OCH3); Fluorine coupling: δ 8.18 (dd, JHF = 5.4 Hz) | |
| 13C NMR | Quinoline carbons: δ 118–143 ppm; Methoxyphenyl (C-O): δ 55–60 ppm | |
| Mass Spectrometry | Molecular ion peak [M+H]+ at m/z 385.1 (calculated) | |
| X-ray Crystallography | Confirms planarity of the pyrazoloquinoline core and substituent orientations |
Comparative analysis with analogs (e.g., 6-fluoro derivatives) resolves regiochemical ambiguities .
How can researchers optimize the introduction of electron-withdrawing groups (e.g., fluorine) in pyrazoloquinoline synthesis?
Advanced strategies include:
- Regioselective Fluorination : Use Selectfluor® under controlled pH to avoid over-fluorination .
- Pre-Fluorinated Building Blocks : Incorporate 2-fluoroaniline during quinoline synthesis to ensure precise positioning .
- Microwave-Assisted Reactions : Enhance efficiency and selectivity (e.g., 80% yield in 30 minutes vs. 6 hours conventionally) .
- Protecting Groups : Shield reactive sites (e.g., amino groups) during fluorination to prevent side reactions .
How to address contradictions in reported biological activities of pyrazoloquinoline derivatives with varying substituents?
Contradictions arise from substituent positioning or assay variability. Methodological solutions:
- SAR Studies : Compare analogs (e.g., 8-fluoro vs. 6-fluoro) under standardized assays .
- Computational Modeling : Predict binding affinities via docking studies (e.g., kinase targets) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., antimycobacterial activity ) to identify trends.
- Control Experiments : Validate purity (>95% by HPLC) to exclude solvent/impurity effects .
What methodologies improve the aqueous solubility of fluorinated pyrazoloquinolines for in vivo studies?
Strategies to enhance bioavailability:
- Salt Formation : Hydrochloride or sodium salts improve dissolution .
- Pro-Drug Design : Introduce hydrolyzable groups (e.g., phosphate) .
- Structural Modifications : Replace hydrophobic groups (e.g., 4-methylphenyl) with polar moieties (e.g., morpholine-carbonyl) .
- Nanoparticle Encapsulation : Use PEGylated liposomes to increase solubility .
What role does the fluorine substituent play in modulating the compound’s electronic and biological properties?
Fluorine’s effects include:
- Electronic Effects : Enhances electron deficiency, improving binding to target proteins (e.g., kinases) .
- Metabolic Stability : Reduces oxidative metabolism via C-F bond inertness, prolonging half-life .
- Bioactivity : Fluorinated analogs show enhanced antimycobacterial and anticancer activity compared to non-fluorinated derivatives .
How can researchers resolve conflicting NMR data for pyrazoloquinoline derivatives with similar substituents?
Approaches include:
- Comparative Analysis : Cross-reference with structurally defined analogs (e.g., 3-methyl vs. 4-methylphenyl shifts ).
- 2D NMR : Use HSQC and HMBC to assign ambiguous signals .
- Dynamic NMR : Study temperature-dependent splitting to identify conformational flexibility .
Notes
- Basic Questions : Focus on synthesis, structural analysis, and substituent roles (Questions 1–2, 5–6).
- Advanced Questions : Address optimization, data contradictions, and solubility challenges (Questions 3–4, 7).
- Methodological Emphasis : Answers prioritize experimental design and analytical workflows over definitions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
